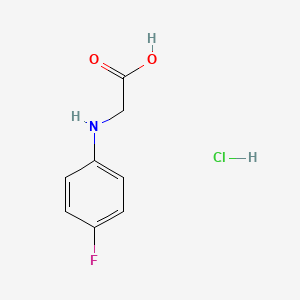![molecular formula C8H15ClN2O2 B15069445 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2. It is a white to yellow solid that is used primarily in research and development settings . This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride: This compound has a similar spirocyclic structure but includes a methyl group, which can alter its chemical properties and reactivity.
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride: Another similar compound with slight variations in the ring structure, affecting its chemical behavior.
Uniqueness
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C8H15ClN2O2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
2-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-10-5-8(6-12-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H |
Clave InChI |
FXHWZWDRFVUSHX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CNC(=O)OC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)











![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
